![molecular formula C13H8BrN3O2S B2997350 N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-93-6](/img/structure/B2997350.png)
N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivatives, which are similar to your compound, are a significant family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various pathways . An efficient and straightforward reaction to synthesize a library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines has been investigated .Chemical Reactions Analysis
While specific chemical reactions involving your compound are not available, pyrazolo[1,5-a]pyrimidine derivatives have been involved in various chemical reactions .Scientific Research Applications
Synthetic Applications and Biological Activities
Heterocyclic Synthesis and Antimicrobial Activity : This compound is used as a precursor in the synthesis of heterocyclic compounds with antimicrobial activities. For example, its derivatives have been synthesized for the exploration of antimicrobial properties. These derivatives have shown efficacy against various microorganisms, indicating their potential in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer and Anti-inflammatory Agents : Derivatives of N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have been investigated for their anticancer and anti-inflammatory properties. Research into novel pyrazolopyrimidines derivatives has identified compounds with promising anticancer and anti-5-lipoxygenase activities, which are significant for the development of new therapeutic agents (Rahmouni et al., 2016).
Chemical Synthesis and Characterization : The compound serves as a key intermediate in the synthesis of new functionalized heterocycles, such as imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, showcasing its versatility in organic synthesis and the potential for creating a wide range of biologically active molecules (Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000).
Novel Derivatives and Bioactivity : Research efforts also focus on synthesizing novel derivatives of N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide for exploring their biological activities. Studies include the synthesis and evaluation of compounds for antimicrobial, anti-inflammatory, and cytotoxic activities, highlighting the compound's potential as a starting point for developing therapeutic agents with diverse pharmacological profiles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Future Directions
The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a future direction . Also, the synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that their targets may be enzymes or proteins essential to the survival of microbial organisms.
Mode of Action
It’s known that many antimicrobial agents work by inhibiting the synthesis of essential macromolecules in the microorganism, such as proteins, nucleic acids, or cell wall components . The compound may interact with its targets, leading to the disruption of these crucial processes.
Biochemical Pathways
Based on its antimicrobial activity , it can be inferred that the compound likely interferes with pathways critical to the survival and replication of microorganisms.
Result of Action
The compound has been shown to exhibit good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of growth or killing of these microorganisms.
properties
IUPAC Name |
N-(4-bromophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUIZMWNEYFDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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